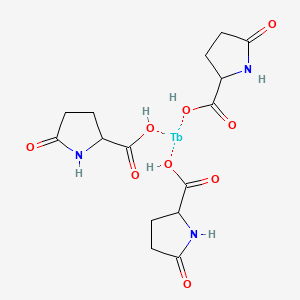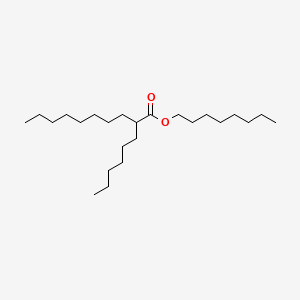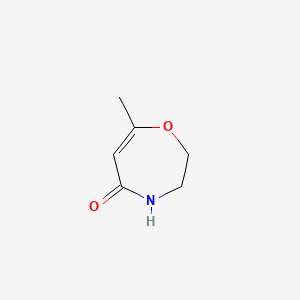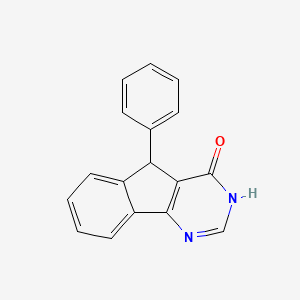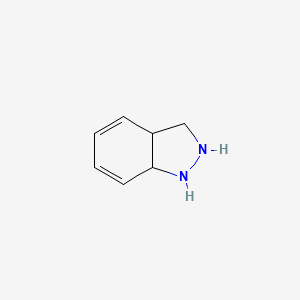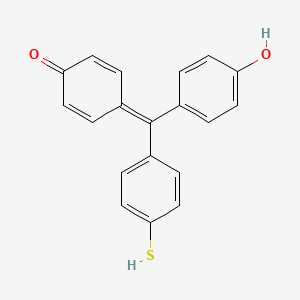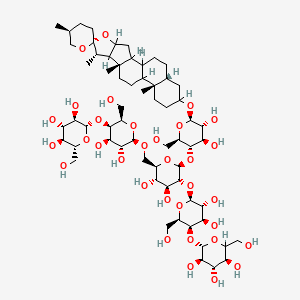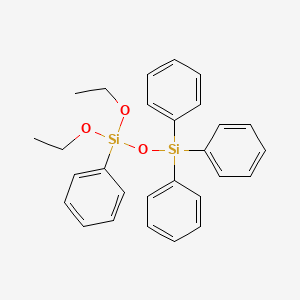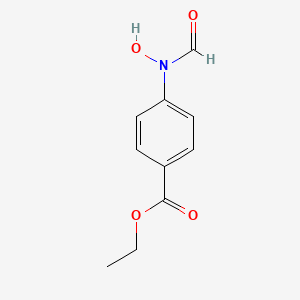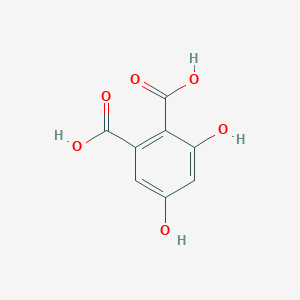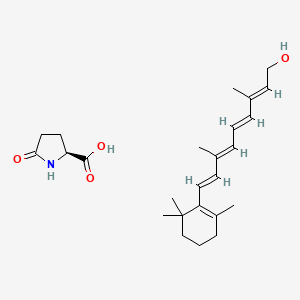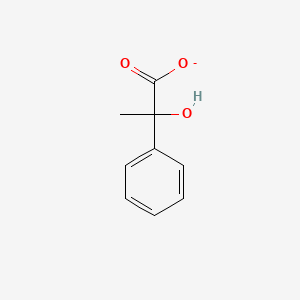
2-Hydroxy-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-phenylpropanoate is an organic compound with the molecular formula C10H12O3. It is a derivative of propanoic acid and contains a hydroxyl group and a phenyl group attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of microbial biotransformations. Microorganisms such as Saccharomyces cerevisiae can be employed to catalyze the reduction of 2-methyl cinnamaldehyde to produce optically pure this compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-phenylpropanoate.
Reduction: The compound can be reduced to form 2-hydroxy-2-phenylpropanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2-Oxo-2-phenylpropanoate
Reduction: 2-Hydroxy-2-phenylpropanol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2-Hydroxy-2-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is utilized in the study of metabolic pathways and enzyme-catalyzed reactions.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and phenyl groups play a crucial role in its binding affinity and reactivity with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-phenylpropanoate: This compound has a similar structure but with the hydroxyl group attached to the third carbon atom.
Phenylpropanoic acid: Lacks the hydroxyl group but shares the phenyl and propanoic acid moieties.
2-Hydroxy-2-methylpropanoate: Contains a methyl group instead of a phenyl group.
Uniqueness
2-Hydroxy-2-phenylpropanoate is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
30444-49-6 |
|---|---|
Molecular Formula |
C9H9O3- |
Molecular Weight |
165.17 g/mol |
IUPAC Name |
2-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/p-1 |
InChI Key |
NWCHELUCVWSRRS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



